1-Chloro-5-isocyanato-2,4-dimethoxybenzene
Overview
Description
1-Chloro-5-isocyanato-2,4-dimethoxybenzene is a chemical compound with the CAS Number: 55440-55-6. It has a molecular weight of 213.62 . The compound is solid in physical form .
Synthesis Analysis
The synthesis of 1-Chloro-5-isocyanato-2,4-dimethoxybenzene involves several steps. For instance, one synthetic route involves the reaction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3α-yl with 5-chloro-2,4-dimethoxyphenyl carbamate in the presence of dibutyltin diacetate in dichloromethane at 20℃ for 5 hours . Another synthetic route involves the reaction of 5-chloro-2,4-dimethoxyphenyl with 2-methyl-1,3-thiazol-5-yl urea .Molecular Structure Analysis
The molecular structure of 1-Chloro-5-isocyanato-2,4-dimethoxybenzene is represented by the linear formula C9H8ClNO3 . The InChI code for the compound is 1S/C9H8ClNO3/c1-13-8-4-9(14-2)7(11-5-12)3-6(8)10/h3-4H,1-2H3 .Physical And Chemical Properties Analysis
The compound is solid in physical form . The storage temperature is room temperature .Scientific Research Applications
Medical Intermediates
1-Chloro-5-isocyanato-2,4-dimethoxybenzene is utilized in the synthesis of medical intermediate molecules. For example, it is used in the preparation of 2,5-dimethoxy-4-ethylthio-benzeneethanamine, a compound associated with psychotic and schizophrenic psychosis treatments (Z. Zhimin, 2003).
Energy Storage and Batteries
In the field of energy storage, derivatives of 1,4‐dimethoxybenzene, similar to 1-Chloro-5-isocyanato-2,4-dimethoxybenzene, are significant. They serve as catholytes in non‐aqueous redox flow batteries due to their high open‐circuit potentials and electrochemical reversibility. Modifications to these compounds, such as bicyclic substitutions, can enhance their chemical stability, particularly in charged states (Jingjing Zhang et al., 2017).
Chemical Synthesis and Analysis
The compound and its derivatives are used in various chemical syntheses and analyses. For instance, in the preparation of ammonium quinone derivatives, 1-chloro-3,6-dimethoxy-2,5-dimethylbenzene, which shares a structural similarity with 1-Chloro-5-isocyanato-2,4-dimethoxybenzene, is used as an intermediate (David J. Wiedenfeld et al., 2004).
Environmental Science
In environmental science, related compounds like 1,4-dimethoxybenzene derivatives are studied for their reactions with ozone in aqueous solutions. This research is essential for understanding the environmental impact and degradation pathways of these chemicals (E. Mvula et al., 2009).
Host-Guest Chemistry
Compounds like 1,4-dimethoxybenzene, which are structurally related to 1-Chloro-5-isocyanato-2,4-dimethoxybenzene, are used in host-guest chemistry. They form complexes with various molecules, showing potential for applications in molecular recognition and sensing (T. Ogoshi et al., 2008).
Safety And Hazards
properties
IUPAC Name |
1-chloro-5-isocyanato-2,4-dimethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3/c1-13-8-4-9(14-2)7(11-5-12)3-6(8)10/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COSVEXSXJCUYOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1N=C=O)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10402753 | |
Record name | 1-chloro-5-isocyanato-2,4-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10402753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-5-isocyanato-2,4-dimethoxybenzene | |
CAS RN |
55440-55-6 | |
Record name | 1-Chloro-5-isocyanato-2,4-dimethoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55440-55-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-chloro-5-isocyanato-2,4-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10402753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Chloro-2,4-dimethoxyphenyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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